molecular formula C8H6N2O3 B1355421 5-Nitroisoindolin-1-one CAS No. 876343-38-3

5-Nitroisoindolin-1-one

Cat. No. B1355421
CAS RN: 876343-38-3
M. Wt: 178.14 g/mol
InChI Key: CZXUANYPXDFFOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

A small library of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields . The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .


Molecular Structure Analysis

The isoindolin-1-one substructure is fundamental for anti-TMV activity . The methyl-pyridin-2-(1H)-one moiety in compound 4 and the 2-oxopropyl groups in compounds 1 and 3 at the N-2 position may increase inhibitory activities .


Chemical Reactions Analysis

Isoindolin-1-ones have been synthesized through selective addition of organometallic reagents (for example RMgX, RLi or R2Zn) as well as reduction of phthalimides . The secondary benzamides and aldehydes have been exploited as the starting materials to generate the hydroxyisoindolin-1-ones through tandem oxidative C–H activation and annulation reactions in the presence of palladium or rhodium catalysts .


Physical And Chemical Properties Analysis

5-Nitroisoindolin-1-one has a density of 1.5±0.1 g/cm3 . Its boiling point is 505.8±50.0 °C at 760 mmHg . The melting point is not available .

Scientific Research Applications

1. Electron Paramagnetic Resonance (EPR) Oximetry Probes

Isoindoline nitroxides, including derivatives of 5-Nitroisoindolin-1-one, are being studied for their potential as EPR oximetry probes. These compounds exhibit low cytotoxicity and moderate rates of biological reduction, making them suitable for use in viable biological systems. The studies have evaluated various analogs like CTMIO, QATMIO, and TMIO for their oxygen sensitivity and metabolic kinetics, demonstrating their potential utility in EPR studies, especially for oximetry (Khan et al., 2011); (Shen et al., 2002).

2. Antimicrobial and Antifungal Agents

New analogs of nitroisoindoline-1,3-diones have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds showed moderate biological activities, indicating their potential as antibacterial or antifungal agents upon further modifications (Sankhe & Chindarkar, 2021).

3. Spin Probes and Labels

Isoindolin-2-yloxyls, including derivatives like 5-nitro-1,1,3,3-tetramethylisoindolin-2-yloxyl, are explored as stable free radicals for potential use as spin probes/labels. Their unique EPR spectra and small linewidths compared to the TEMPO family of radicals make them interesting candidates for spin probe measurements (Bolton et al., 1993).

4. Synthesis of Water-Soluble Nitroxides

Research has been conducted on the synthesis of water-soluble nitroxides from isoindoline, including this compound derivatives. These compounds are important for their potential in biomedical applications, particularly as EPR probes owing to their water solubility and stability under physiological conditions (Reid & Bottle, 1998).

5. Organic Radical Batteries

The 1,1,3,3-tetramethylisoindolin-2-yloxyl class of nitroxides, a derivative of this compound, has been reported as an organic electrode material for batteries. These compounds demonstrate high oxidation potential and good performance in high-voltage organic radical batteries, indicating their potential in environmentally benign energy storage solutions (Hansen et al., 2018).

6. Synthesis of Spin-labeled Porphyrins

Research has involved synthesizing isoindoline nitroxide-containing porphyrins, useful in developing fluorescent and EPR probesfor various applications. These compounds have been characterized by different spectroscopic techniques, revealing their potential as both fluorescent and EPR probes in biological and chemical studies (Liu et al., 2017).

7. Synthesis of Fullerene Spin Probes

Fullerene isoindoline nitroxides have been synthesized for use as novel biological spin probes. These compounds retain similar electrochemical properties and redox reaction mechanisms as their parent nitroxides, making them suitable for electron paramagnetic resonance spectroscopy in biological systems (Yan et al., 2015).

Safety and Hazards

Safety data sheets suggest avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .

Future Directions

Isoindolin-1-ones have been found in a wide range of naturally occurring compounds with diverse biological activities and therapeutic potential for various chronic diseases . They have been widely studied for several decades . The study of the structure–activity relationship is helpful for finding new anti-TMV activity inhibitors . Compound 4 exhibited high anti-rotavirus activity with a therapeutic index (TI) value of 20.7 . This TI value is close to that of the positive control (20.2) .

Biochemical Analysis

Biochemical Properties

5-Nitroisoindolin-1-one plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as phosphoinositide 3-kinase gamma (PI3Kγ), which is involved in cell signaling pathways . The interaction between this compound and PI3Kγ inhibits the enzyme’s activity, leading to a decrease in the downstream signaling pathways that promote cell proliferation and survival. This compound also interacts with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In cancer cells, it inhibits the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis . This compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins. Additionally, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of PI3Kγ, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues . This binding inhibits the enzyme’s activity, preventing the phosphorylation of downstream targets such as AKT. As a result, the PI3K/AKT/mTOR signaling pathway is disrupted, leading to decreased cell proliferation and increased apoptosis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth and reduce inflammation without causing significant toxicity . At high doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . The threshold for these toxic effects varies depending on the animal model and the route of administration.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination . The compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and reduction reactions. These metabolic processes result in the formation of various metabolites that can be further conjugated and excreted from the body . The interaction of this compound with these enzymes can also affect the metabolic flux and levels of other metabolites in the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound within the body can also be influenced by factors such as tissue perfusion and the presence of binding sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The activity of this compound can be modulated by its subcellular localization, as it interacts with different biomolecules in each compartment .

properties

IUPAC Name

5-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-2-1-6(10(12)13)3-5(7)4-9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXUANYPXDFFOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70554126
Record name 5-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

876343-38-3
Record name 5-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70554126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-nitro-2,3-dihydro-1H-isoindol-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

AIBN (84 mg, 0.51), NBS (1.1 gram, 6.4 mmol), and the methyl 2-methyl-4-nitrobenzoate (1 g, 5.1 mmol) from step 1 of this example were suspended in CCl4 and the mixture heated under N2 at 79 C overnight. The solution was filtered, and concentrated in vacuum. The residue was dissolved in 7 N ammonia in methanol (15 ml) and the solution stirred for 2 hours at RT. The mixture was concentrated in vacuum. and the resulting solid suspended in EtOAc (21.5 ml), heated at 80° C. for 30 minutes with stirring, cooled RT and aged at −20° C. for the 3 days. The solid was isolated by filtration to give the titled compound.
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84 mg
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1.1 g
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1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

A suspension of methyl 2-(bromomethyl)-4-nitrobenzoate in ammonium solution (7 N in methanol, 5 mL) was stirred at room temperature for 2 hours and concentrated in vacuum to obtain a yellow solid. This crude solid was triturated with ethyl acetate (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the product 5-nitroisoindolin-1-one as yellow solid. 1H NMR (400 MHz, DMSO-d6) δ ppm 9.04 (br s, 1H), 8.48 (d, 1H, J=2.0 Hz), 8.25 (dd, 1H, J=2.0 Hz, 8.4 Hz), 7.91 (d, 1H, J=8.4 Hz), 4.51 (s, 2H).
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5 mL
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Synthesis routes and methods III

Procedure details

AIBN (58.6 mg, 0.357 mmol), NBS (785 mg, 4.46 mmol), and 2-methyl-4-nitrobenzoic acid methyl ester (696 mg, 3.57 mmol) were suspended in CCl4 (35 mL) in a sealed tube. The above mixture was flushed with N2 for 5 min and heated at 80° C. for 22 h. After cooling, the solid was filtered off and the filtrate was concentrated to dryness to obtain a crude light-brown solid. To above solid was added NH3 (7 N in MeOH, 5 mL), and the mixture was stirred at rt for 2 h and concentrated in vacuo to obtain a yellow solid. This crude solid was triturated with EtOAc (15 mL) and was then cooled at −20° C. The mixture was filtered to obtain the title compound as yellow solid. 1H NMR (DMSO-d6, 400 MHz): δ=4.51 (s, 2H), 7.13 (brs, 2H), 7.91 (d, 1H, J=8.4 Hz), 8.25 (dd, 1H, J=2.0 & 8.4 Hz), 8.48 (d, 1H, J=2.0 Hz), 9.04 (brs, 1H). MS (ES+): m/z 179.22 (100) [MH+]. HPLC: tR32 2.14 min (ZQ2000, polar—5 min).
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58.6 mg
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785 mg
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696 mg
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35 mL
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5 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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